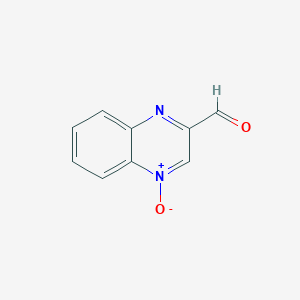![molecular formula C23H31NO B11998377 (E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine CAS No. 6038-18-2](/img/structure/B11998377.png)
(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE is an organic compound known for its unique chemical structure and properties. It is a Schiff base derivative, which is formed by the condensation of an aldehyde or ketone with a primary amine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE typically involves the reaction of 4-nonyloxybenzaldehyde with p-toluidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for (4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
(4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE has several scientific research applications:
Liquid Crystal Technology: The compound exhibits liquid crystal properties, making it useful in the development of advanced display technologies.
Fire-Retardant Materials: It has been studied for its potential use in fire-retardant materials due to its thermal stability and flame-retardant properties.
Chemical Sensors: The compound’s sensitivity to environmental changes makes it suitable for use in chemical sensors.
Wirkmechanismus
The mechanism of action of (4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE involves its interaction with specific molecular targets and pathways. For instance, in liquid crystal applications, the compound aligns itself in response to electric or magnetic fields, altering its optical properties. In fire-retardant applications, it may act by forming a protective char layer that inhibits combustion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-NONYLOXY-BENZYLIDENE)-2-THIOXO-THIAZOLIDIN-4-ONE: Another Schiff base derivative with similar liquid crystal and fire-retardant properties.
(E)-ETHYL 4-((4-(NONYLOXY)BENZYLIDENE)AMINO)BENZOATE: A related compound with comparable chemical and physical properties.
Uniqueness
(4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE is unique due to its specific combination of nonyloxy and p-tolyl groups, which confer distinct liquid crystal behavior and fire-retardant properties. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
6038-18-2 |
|---|---|
Molekularformel |
C23H31NO |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-1-(4-nonoxyphenyl)methanimine |
InChI |
InChI=1S/C23H31NO/c1-3-4-5-6-7-8-9-18-25-23-16-12-21(13-17-23)19-24-22-14-10-20(2)11-15-22/h10-17,19H,3-9,18H2,1-2H3 |
InChI-Schlüssel |
FVQUWCQPENLSTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(Dimethylamino)ethyl]carbamoyl}benzoic acid](/img/structure/B11998304.png)
![2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11998311.png)

![2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11998325.png)



![N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11998344.png)



![methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11998370.png)


